1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyrrolidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a pyrrolidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is often referred to as a “click” reaction due to its efficiency and reliability. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
- 1-(pyridin-2-yl)ethan-1-one
- 1-(pyrrolidin-2-ylmethyl)-1H-azoles
Uniqueness
1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity .
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2 |
InChI Key |
QKDAMBCRJNNNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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